REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6]([CH3:9])=[N:7][O:8][C:4]=2[CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[F:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:5]2[C:6]([CH3:9])=[N:7][O:8][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(C(=NO2)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Type
|
CUSTOM
|
Details
|
stirred for one hour at ice-bath temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled with an ice-bath
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mixture temperature below 15° C.
|
Type
|
TEMPERATURE
|
Details
|
warmed to and
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
FILTRATION
|
Details
|
The resultant aqueous mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
CUSTOM
|
Details
|
The solid is air-dried
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant organic solution is dried over anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
diluted with hexanes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(C(=NO2)C)C=C1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |